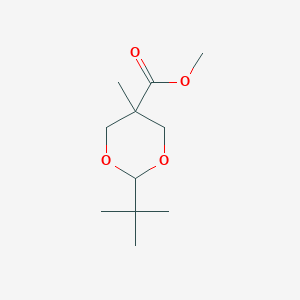

Methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-2-tert-butyl-5-methyl-1,3-dioxan-5-carboxylat ist eine organische Verbindung, die zur Klasse der Dioxane gehört. Dioxane sind heterocyclische organische Verbindungen mit einem sechsgliedrigen Ring, der zwei Sauerstoffatome enthält. Diese spezielle Verbindung ist durch das Vorhandensein einer tert-Butylgruppe und einer Methylgruppe gekennzeichnet, die am Dioxanring befestigt sind, zusammen mit einer Carboxylatester-Funktion.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-2-tert-butyl-5-methyl-1,3-dioxan-5-carboxylat beinhaltet typischerweise die Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von tert-Butanol mit einem geeigneten Dioxanderivat in Gegenwart eines sauren Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Ausgangsstoffe in das gewünschte Produkt zu gewährleisten.

Industrielle Produktionsmethoden

In der industriellen Umgebung kann die Produktion von Methyl-2-tert-butyl-5-methyl-1,3-dioxan-5-carboxylat die Verwendung von kontinuierlichen Strömungsreaktoren beinhalten, um die Reaktionsausbeute und -effizienz zu optimieren. Die Verwendung von hochreinen Ausgangsmaterialien und die präzise Kontrolle von Reaktionsparametern wie Temperatur, Druck und Katalysatorkonzentration sind entscheidend, um hohe Ausbeuten und Produktreinheit zu erzielen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-2-tert-butyl-5-methyl-1,3-dioxan-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Estergruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen unter basischen oder sauren Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Carbonsäuren oder Ketone.

Reduktion: Alkohole oder Alkane.

Substitution: Verschiedene substituierte Dioxanderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Methyl-2-tert-butyl-5-methyl-1,3-dioxan-5-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann in Studien verwendet werden, die enzymkatalysierte Reaktionen und Stoffwechselwege betreffen.

Medizin: Sie kann als Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen dienen.

Industrie: Die Verbindung wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von Methyl-2-tert-butyl-5-methyl-1,3-dioxan-5-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Ester-Funktion kann hydrolysiert werden, um Carbonsäuren zu bilden, die dann an verschiedenen biochemischen Reaktionen teilnehmen können. Die tert-Butyl- und Methylgruppen können die Reaktivität und Wechselwirkung der Verbindung mit Enzymen oder anderen biologischen Molekülen beeinflussen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methyl-2-tert-butyl-1,3-dioxan-5-carboxylat: Ähnliche Struktur, jedoch ohne die Methylgruppe in der 5-Position.

Methyl-2-tert-butyl-5-ethyl-1,3-dioxan-5-carboxylat: Ähnliche Struktur, jedoch mit einer Ethylgruppe anstelle einer Methylgruppe.

Methyl-2-tert-butyl-5-methyl-1,3-dioxan-4-carboxylat: Ähnliche Struktur, jedoch befindet sich die Carboxylgruppe in der 4-Position anstelle der 5-Position.

Einzigartigkeit

Methyl-2-tert-butyl-5-methyl-1,3-dioxan-5-carboxylat ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Das Vorhandensein sowohl von tert-Butyl- als auch von Methylgruppen zusammen mit dem Carboxylatester bietet einen einzigartigen Satz von Eigenschaften, der in verschiedenen Anwendungen genutzt werden kann.

Eigenschaften

Molekularformel |

C11H20O4 |

|---|---|

Molekulargewicht |

216.27 g/mol |

IUPAC-Name |

methyl 2-tert-butyl-5-methyl-1,3-dioxane-5-carboxylate |

InChI |

InChI=1S/C11H20O4/c1-10(2,3)9-14-6-11(4,7-15-9)8(12)13-5/h9H,6-7H2,1-5H3 |

InChI-Schlüssel |

SIPIGCWUSDTOCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(COC(OC1)C(C)(C)C)C(=O)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.